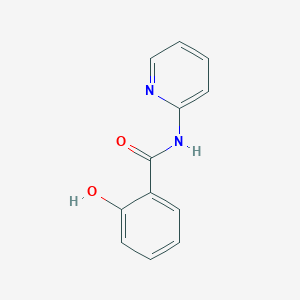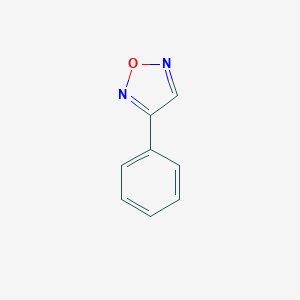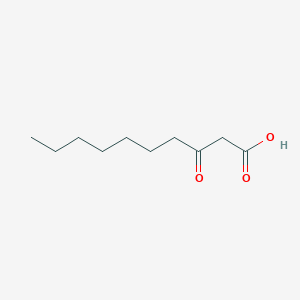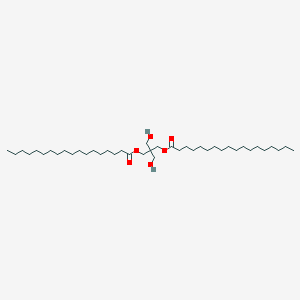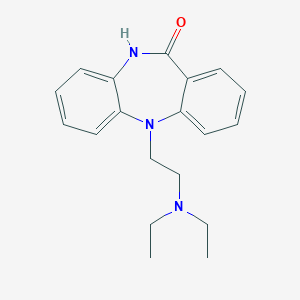
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- is a chemical compound that belongs to the family of benzodiazepines. It is commonly referred to as DIBD or dibenzodiazepine and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
DIBD acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical And Physiological Effects
The biochemical and physiological effects of DIBD are primarily mediated by its interaction with the GABA-A receptor. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, which are consistent with its ability to enhance GABAergic neurotransmission. DIBD has also been shown to have muscle relaxant properties and to inhibit the release of certain neurotransmitters, such as glutamate and acetylcholine.
Advantages And Limitations For Lab Experiments
DIBD has several advantages as a tool in scientific research. It has a high affinity for the GABA-A receptor and is selective for the α1 subunit, which is the most abundant subunit in the brain. This makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. Additionally, DIBD has a longer half-life than other benzodiazepines, which allows for longer experiments.
However, there are also limitations to the use of DIBD in lab experiments. One limitation is its low solubility, which can make it difficult to administer in certain experimental paradigms. Additionally, DIBD has a high affinity for the GABA-A receptor, which can lead to receptor desensitization and downregulation with repeated administration.
Future Directions
There are several future directions for the study of DIBD. One area of interest is the development of novel compounds that target specific subunits of the GABA-A receptor. Another area of interest is the study of the role of GABAergic neurotransmission in the pathophysiology of psychiatric and neurological disorders. Additionally, there is potential for the development of new therapeutic agents based on the structure of DIBD.
Synthesis Methods
The synthesis of DIBD involves the condensation of 2-amino-N,N-diethylethylamine with 2-nitrobenzophenone followed by catalytic hydrogenation. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
DIBD has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, DIBD has been used as a tool in neuroscience research to study the role of GABA receptors in the central nervous system.
properties
CAS RN |
14870-41-8 |
|---|---|
Product Name |
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- |
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
11-[2-(diethylamino)ethyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H23N3O/c1-3-21(4-2)13-14-22-17-11-7-5-9-15(17)19(23)20-16-10-6-8-12-18(16)22/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |
InChI Key |
AMORDSNWJXKHMV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Other CAS RN |
14870-41-8 |
synonyms |
5-[2-(Diethylamino)ethyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



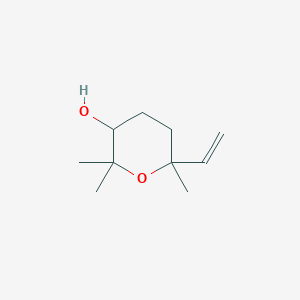
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)

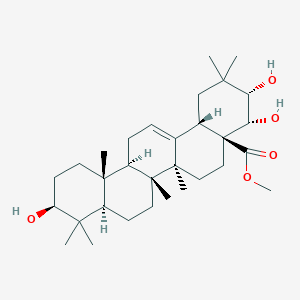
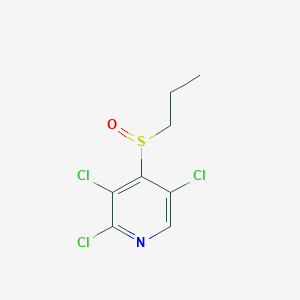
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)

